

# Spectroscopic Profile of 2-Iodo-5-methoxybenzoic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Iodo-5-methoxybenzoic acid

Cat. No.: B1316975

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Iodo-5-methoxybenzoic acid** (CAS No: 54413-93-3), a valuable building block in organic synthesis and pharmaceutical development. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

## Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for **2-Iodo-5-methoxybenzoic acid**, presented in a clear and concise tabular format for ease of reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **2-Iodo-5-methoxybenzoic acid** are presented below.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **2-Iodo-5-methoxybenzoic acid**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.90	d	8.7	Ar-H
7.55	d	3.0	Ar-H
6.80	dd	8.7, 3.0	Ar-H
3.84	s	-	-OCH <sub>3</sub>
Solvent: CDCl <sub>3</sub> , Frequency: 300 MHz[1]			

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **2-Iodo-5-methoxybenzoic acid**

Chemical Shift ( $\delta$ ) ppm	Assignment
171.2	C=O (Carboxylic Acid)
159.6	Ar-C
142.5	Ar-C
120.5	Ar-C
117.3	Ar-C
113.9	Ar-C
83.1	Ar-C
55.6	-OCH <sub>3</sub>
Solvent: CDCl <sub>3</sub> , Frequency: 75 MHz[1]	

## Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for **2-Iodo-5-methoxybenzoic acid**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
1719	C=O stretch (Carboxylic Acid)
1364	C-H bend
1230	C-O stretch (Ether and Carboxylic Acid)
749	C-H out-of-plane bend
Sample Preparation: Neat	

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While experimental electron ionization mass spectrometry data for **2-Iodo-5-methoxybenzoic acid** is not readily available in public databases, predicted mass-to-charge ratios (m/z) for various adducts have been calculated.

Table 4: Predicted Mass Spectrometry Data for **2-Iodo-5-methoxybenzoic acid**

Adduct	Predicted m/z
[M+H] <sup>+</sup>	278.95128
[M+Na] <sup>+</sup>	300.93322
[M-H] <sup>-</sup>	276.93672
[M] <sup>+</sup>	277.94345
Data Source: PubChemLite	

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

## NMR Spectroscopy Protocol

- **Sample Preparation:** Accurately weigh 5-25 mg of **2-Iodo-5-methoxybenzoic acid** for  $^1\text{H}$  NMR (or 20-50 mg for  $^{13}\text{C}$  NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform- $d$ ,  $\text{CDCl}_3$ ) in a clean vial.
- **Filtration:** To ensure a homogeneous magnetic field, filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.
- **Spectrometer Setup:** Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.
- **Locking and Shimming:** The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to achieve high-resolution spectra.
- **Acquisition:** Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence) for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ) and initiate data collection.
- **Data Processing:** After acquisition, the raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

## Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- **Instrument Preparation:** Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the clean, empty crystal.
- **Sample Application:** Place a small amount of the solid **2-Iodo-5-methoxybenzoic acid** sample directly onto the ATR crystal.
- **Pressure Application:** Lower the ATR press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

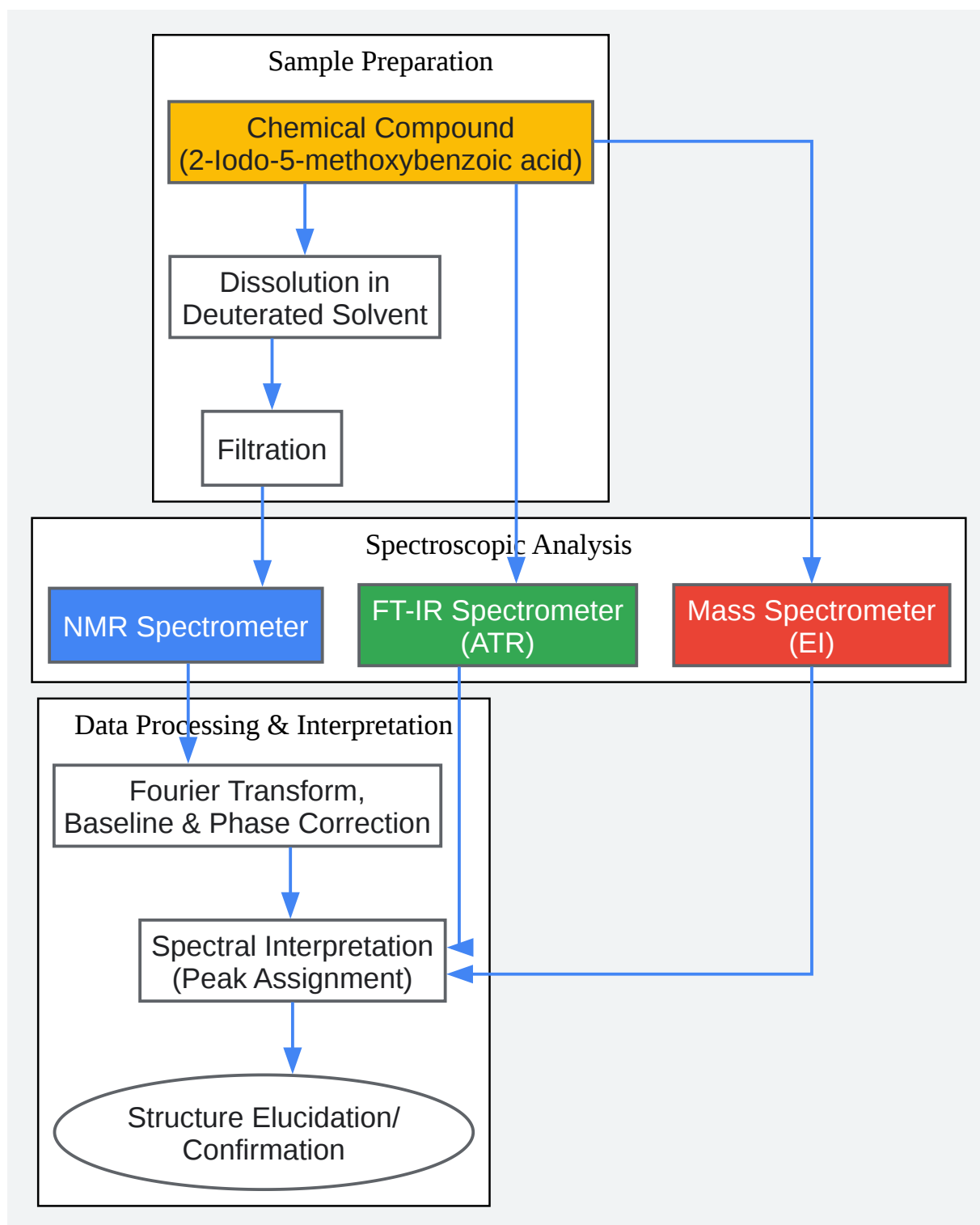
- **Spectrum Acquisition:** Collect the infrared spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- **Cleaning:** After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

## Mass Spectrometry (MS) Protocol (Electron Ionization - EI)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). For direct insertion, the sample is placed in a capillary tube at the end of the probe.
- **Ionization:** In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (radical cation).
- **Fragmentation:** The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic charged and neutral pieces.
- **Mass Analysis:** The positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole or a magnetic sector). The analyzer separates the ions based on their mass-to-charge ( $m/z$ ) ratio.
- **Detection:** A detector records the abundance of ions at each  $m/z$  value.
- **Data Representation:** The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .

## Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of **2-Iodo-5-methoxybenzoic acid** with its NMR assignments.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

2-Iodo-5-methoxybenzoic acid	<sup>1</sup> H NMR Assignments (ppm)				<sup>13</sup> C NMR Assignments (ppm)			
	H: 7.90 (d)	H: 7.55 (d)	H: 6.80 (dd)	H: 3.84 (s, OCH <sub>3</sub> )	C: 171.2 (COOH)	C: 83.1 (C-I)	C: 159.6 (C-OCH <sub>3</sub> )	C: 55.6 (OCH <sub>3</sub> )

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Caption: Structure of **2-Iodo-5-methoxybenzoic acid** with key NMR assignments.

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## References

- 1. 2-Iodo-5-methylbenzoic acid | C<sub>8</sub>H<sub>7</sub>IO<sub>2</sub> | CID 142941 - PubChem [pubchem.ncbi.nlm.nih.gov]
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